molecular formula C21H22N4O2 B11466920 2-hydroxy-1-(4-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

2-hydroxy-1-(4-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11466920
M. Wt: 362.4 g/mol
InChI Key: DFFCBRNOFXJMRI-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino-pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. . Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. The binding inhibits the activity of these targets, thereby modulating various biological pathways. For example, it may inhibit the HER2 receptor, which is involved in the proliferation of certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific targets such as HER2 sets it apart from other similar compounds .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-methylphenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O2/c1-15-7-9-17(10-8-15)25-19-18(20(26)23-21(25)27)13-24(14-22-19)12-11-16-5-3-2-4-6-16/h2-10,22H,11-14H2,1H3,(H,23,26,27)

InChI Key

DFFCBRNOFXJMRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

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